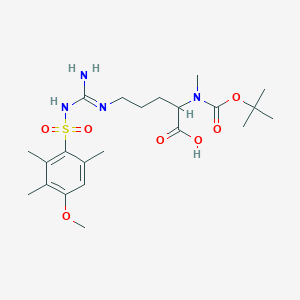
Boc-Na-methyl-Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-N-Me-Arg(Mtr)-OH: is a synthetic derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, a methyl group (Me), and a 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with arginine or its derivatives.
Protection of Functional Groups: The amino group of arginine is protected with a Boc group to prevent side reactions.
Methylation: The guanidino group of arginine is methylated to form N-methyl-arginine.
Mtr Protection: The Mtr group is introduced to protect the side chain of arginine.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Boc and Mtr groups can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The compound can undergo substitution reactions at the protected guanidino group.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used for deprotection.
Methylation Reagents: Methyl iodide or dimethyl sulfate can be used for methylation.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products: The major products formed from these reactions include deprotected arginine, methylated derivatives, and oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a protected arginine derivative.
- Serves as a building block for the synthesis of complex peptides and proteins.
Biology:
- Studied for its role in enzyme-substrate interactions.
- Used in the study of protein-protein interactions.
Medicine:
- Investigated for its potential therapeutic applications in treating diseases related to arginine metabolism.
- Used in drug development as a precursor for bioactive peptides.
Industry:
- Employed in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Boc-N-Me-Arg(Mtr)-OH involves its role as a protected amino acid derivative. The Boc and Mtr groups protect the functional groups of arginine during peptide synthesis, preventing unwanted side reactions. The compound can be selectively deprotected to yield the free amino acid, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Boc-Arg(Mtr)-OH: Similar structure but without the methyl group.
Fmoc-Arg(Mtr)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Cbz-Arg(Mtr)-OH: Uses a benzyloxycarbonyl (Cbz) group instead of Boc.
Uniqueness:
- The presence of the methyl group in Boc-N-Me-Arg(Mtr)-OH provides unique steric and electronic properties.
- The combination of Boc and Mtr groups offers specific protection strategies during peptide synthesis.
Properties
IUPAC Name |
5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O7S/c1-13-12-17(32-8)14(2)15(3)18(13)34(30,31)25-20(23)24-11-9-10-16(19(27)28)26(7)21(29)33-22(4,5)6/h12,16H,9-11H2,1-8H3,(H,27,28)(H3,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFOFXVPZPGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
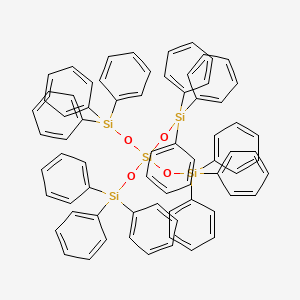
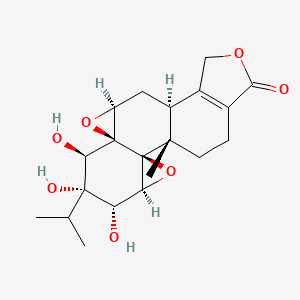
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
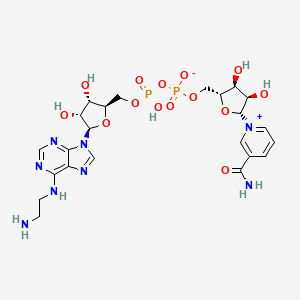
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
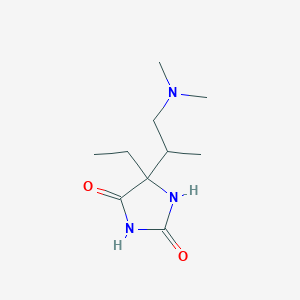
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
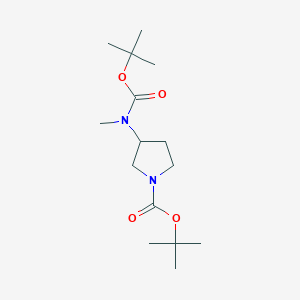
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

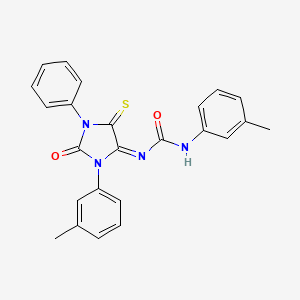
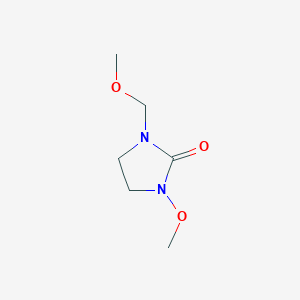
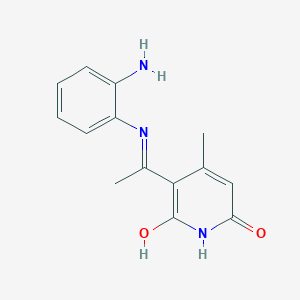
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
